4-Hydroxyisoleucine (4-HIL) is an unusual, naturally occurring amino acid primarily found in fenugreek (Trigonella foenum-graecum L.) seeds. [ [], [], [], [], [], [] ] While isoleucine is its precursor, 4-HIL is uniquely found in fenugreek and is not a common amino acid found in proteins. [ [], [], [] ] It exists as different isomers, with the (2S, 3R, 4S)-4-hydroxyisoleucine isomer exhibiting significant anti-diabetic properties. [ [], [], [] ] This has led to significant research interest in 4-HIL as a potential therapeutic agent for diabetes and related metabolic disorders.
4-Hydroxyisoleucine is classified as a branched-chain amino acid and is structurally related to isoleucine. It is notable for its insulinotropic properties, which stimulate insulin secretion from pancreatic beta cells. The primary natural source of 4-hydroxyisoleucine is fenugreek seeds, which contain significant concentrations of this amino acid .
The synthesis of 4-hydroxyisoleucine can be achieved through various methods:
The molecular formula for 4-hydroxyisoleucine is CHNO. The compound features:
The stereochemistry of 4-hydroxyisoleucine is critical for its biological function, with the (2S,3R,4S) configuration being the most active form .
4-Hydroxyisoleucine participates in various biochemical reactions:
The mechanism of action for 4-hydroxyisoleucine primarily involves:
The applications of 4-hydroxyisoleucine are diverse:
Hydroxyisoleucine (specifically the 4-hydroxyisoleucine isomer, 4-HIL) is a non-proteinogenic amino acid derived from Trigonella foenum-graecum (fenugreek) seeds. It directly stimulates insulin release from pancreatic β-cells by enhancing glucose-dependent insulin secretion. In isolated rat and human pancreatic islets, 4-HIL (100 μM–1 mM) potentiates insulin release without affecting glucagon or somatostatin secretion from α- or δ-cells [1] [4]. The insulinotropic activity is stereospecific, with the (2S,3R,4S) isomer (constituting 90% of natural 4-HIL) exhibiting significantly greater potency than the (2R,3R,4S) isomer or synthetic analogs [1]. Mechanistically, 4-HIL amplifies the calcium-dependent exocytosis pathway: It enhances depolarization-induced calcium influx and synergizes with sulfonylureas (e.g., tolbutamide) but does not activate K~ATP~ channels independently [4].
A defining feature of 4-HIL is its strict glucose dependency. It is ineffective at low glucose concentrations (≤5 mM) but potentiates insulin secretion at supranormal glucose levels (6.6–16.7 mM) [1] [8]. In perfused rat pancreas models, 4-HIL induces a biphasic insulin secretion pattern—characterized by a rapid first phase (0–10 min) and sustained second phase (10–60 min)—mimicking physiological glucose responses [4] [8]. This glucose-sensing mechanism prevents hypoglycemic risk, making it distinct from non-glucose-dependent secretagogues like sulfonylureas. The biphasic response aligns with 4-HIL’s enhancement of both immediate insulin granule fusion (first phase) and replenishment/recruitment of granules (second phase) [8].
Beyond insulin secretion, 4-HIL enhances insulin sensitivity via the insulin signaling cascade. In insulin-resistant HepG2 hepatocytes and C2C12 myotubes, 4-HIL:
4-HIL’s efficacy is context-dependent, showing amplified effects in insulin-resistant or hyperglycemic states:
Table 1: Comparative Efficacy of 4-Hydroxyisoleucine in Experimental Models
Model | Intervention | Key Metabolic Outcomes | Reference |
---|---|---|---|
Normoglycemic rats | 4-HIL (18 mg/kg IV) | ↑ Glucose tolerance during OGTT; no hypoglycemia | [1] |
STZ-diabetic rats | 4-HIL (50 mg/kg/day) | ↓ Fasting glucose 33%; ↓ triglycerides 22%; ↑ HDL-C 8.7% | [1] |
HFD-fed hamsters | 4-HIL (50 mg/kg/day) | ↓ Plasma TG 33%; ↓ TC 22%; ↑ HDL-C/TC ratio 39% | [1] |
Fructose-fed rats | 4-HIL (50 mg/kg/day) | Restored AST/ALT; ↓ hepatic inflammation | [6] |
IR-HepG2 hepatocytes | 4-HIL (40 μM) | ↑ Glucose uptake 2.5-fold; ↓ TNF-α; ↑ GLUT4 expression | [6] |
In normoglycemic dogs and rats, 4-HIL modestly improves glucose tolerance but does not alter basal insulinemia. Conversely, in diabetic models (e.g., streptozotocin-treated rats, high-fat diet (HFD)-fed mice), it restores β-cell responsiveness, reduces hyperglycemia, and improves dyslipidemia [1] [6] [9]. This differential activity highlights its pathology-dependent therapeutic window.
Table 2: Molecular Targets of 4-Hydroxyisoleucine in Glucose Homeostasis
Target | Effect of 4-HIL | Functional Outcome | Tissue/Cell Type |
---|---|---|---|
Pancreatic β-cells | ↑ Ca²⁺-dependent exocytosis | Glucose-dependent insulin secretion | Islets of Langerhans |
IRS-1 | ↓ Ser307 phosphorylation | Enhanced insulin signal transduction | Liver, muscle |
SOCS-3 | ↓ Protein expression | Reduced IRS-1 degradation | Adipose, muscle |
AMPK | ↑ Phosphorylation | GLUT4 translocation; fatty acid oxidation | Skeletal muscle, liver |
TNF-α/TACE | ↓ Secretion/expression | Attenuated inflammation-induced insulin resistance | Macrophages, hepatocytes |
M1/M2 macrophages | ↓ CD11c⁺; ↑ M2 polarization | Reduced adipose/liver inflammation | Adipose tissue, liver |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1